molecular formula C14H20O3 B096684 4-(Heptyloxy)benzoic acid CAS No. 15872-42-1

4-(Heptyloxy)benzoic acid

Cat. No. B096684
CAS RN: 15872-42-1
M. Wt: 236.31 g/mol
InChI Key: ZRVIYEJYXIDATJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-(4-Phenylbutoxy) benzoic acid, involves multi-step reactions with optimization of reaction conditions such as temperature and time. For instance, the synthesis of 4-(4-Phenylbutoxy) benzoic acid was achieved using 4-chloro-1-butanol with chloroform as a solvent and aluminum chloride as a catalyst, yielding a product with over 54% yield and a purity above 99.5% . This suggests that a similar approach could potentially be applied to synthesize 4-(Heptyloxy)benzoic acid, albeit with a different alkyl chain length.

Molecular Structure Analysis

The molecular structures and geometries of azo-benzoic acids were optimized using B3LYP density functional theory method employing the 6-31G(d) basis set . This indicates that computational methods such as density functional theory can be used to predict and analyze the molecular structure of 4-(Heptyloxy)benzoic acid, which would be crucial for understanding its chemical behavior and properties.

Chemical Reactions Analysis

The papers discuss the behavior of benzoic acid derivatives in various chemical reactions. For example, the Mitsunobu reaction with 4-(Diphenylphosphino)benzoic acid as a bifunctional reagent resulted in the inversion of a secondary alcohol to give an ester with a phosphine oxide group . This demonstrates the reactivity of benzoic acid derivatives in synthetic organic chemistry and suggests that 4-(Heptyloxy)benzoic acid could also participate in similar reactions, potentially serving as a precursor or intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from their molecular structure and the nature of their substituents. The papers describe the use of spectroscopic techniques such as 1H NMR, 13C NMR, UV-VIS, and IR to characterize the compounds . These techniques could be applied to 4-(Heptyloxy)benzoic acid to determine its physical and chemical properties, such as solubility, melting point, and reactivity. The presence of the heptyloxy group would likely affect these properties, making them different from the compounds directly studied in the papers.

Scientific Research Applications

  • Lanthanide Coordination Compounds : 4-(Heptyloxy)benzoic acid derivatives have been used to create lanthanide coordination compounds, which exhibit interesting photophysical properties. These compounds have potential applications in photoluminescence and might be useful in the development of new luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

  • Polymer Modification : 4-(Heptyloxy)benzoic acid has been used in the synthesis of polydimethylsiloxanes, where the introduction of benzoic acid fragments via the hydrosilylation reaction was found to influence the thermal and rheological properties of the copolymers. This suggests its utility in modifying polymers to achieve desired physical properties (Gorodov, Tikhonov, Buzin, Vasil’ev, Milenin, Shragin, Papkov, & Muzafarov, 2018).

  • Food Additives and Preservatives : Benzoic acid derivatives, including 4-(Heptyloxy)benzoic acid, are widely used as preservatives in food, cosmetics, and pharmaceuticals. These compounds' widespread use has raised concerns about human exposure and potential health effects (del Olmo, Calzada, & Nuñez, 2017).

  • Liquid Crystal Research : 4-(Heptyloxy)benzoic acid has been used in the study of liquid crystalline materials. Research on its derivatives shows enhancement in the thermal stability of mesophases, indicating potential applications in the field of liquid crystal technology (Verma, Tripathi, & Dhar, 2013).

  • Antifungal Properties : Derivatives of 4-(Heptyloxy)benzoic acid have shown efficacy against Candida albicans, suggesting potential applications in antifungal treatments (Slobodianiuk, Berezhnytska, Kamens'ka, & Русакова, 2019).

  • Toxicity Assessment : Studies on benzoic acid derivatives, including 4-(Heptyloxy)benzoic acid, have assessed their toxicity, which is crucial for understanding their safe use in various applications (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

  • Nonlinear Electronics Applications : A study involving 4-(Heptyloxy) benzoic acid and graphene or reduced graphene oxide composites highlighted applications in nonlinear electronics, demonstrating enhanced electrical conductivity and other desirable electronic properties (Singh, Misra, Pandey, Pal, Kumar, Singh, Kondratenko, Duponchel, Genevray, & Douali, 2020).

Safety And Hazards

“4-(Heptyloxy)benzoic acid” may cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled. It is harmful to aquatic life. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling .

properties

IUPAC Name

4-heptoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVIYEJYXIDATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036636
Record name 4-Heptyloxybenzoic acid
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Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Heptyloxy)benzoic acid

CAS RN

15872-42-1
Record name 4-(Heptyloxy)benzoic acid
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Record name p-Heptoxybenzoic acid
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Record name 4-Heptyloxybenzoic acid
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Record name 4-Heptyloxybenzoic acid
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Record name 4-(heptyloxy)benzoic acid
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Record name P-HEPTOXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

Using ethyl p-hydroxybenzoate (33.3 g, 0.20 mol) and n-heptyl bromide (39.4 g, 0.22 mol), the reaction was carried out in the same manner as described in Example 21, (1), and then recrystallized from ethanol to give the title compound as a white microneedles; yield: 19.0 g (40.2%); mp 86.2°-90.3° C.
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
39.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
VR Atigadda, WJ Brouillette, F Duarte, YS Babu… - Bioorganic & medicinal …, 1999 - Elsevier
Neuraminidase (NA) plays a critical role in the life cycle of influenza virus and is a target for new therapeutic agents. A new benzoic acid inhibitor (11) containing a lipophilic side chain …
Number of citations: 62 www.sciencedirect.com
H Shin, HA Gennadios, DA Whittington… - Bioorganic & medicinal …, 2007 - Elsevier
The first committed step in lipid A biosynthesis is catalyzed by uridine diphosphate-(3-O-(R-3-hydroxymyristoyl))-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent …
Number of citations: 32 www.sciencedirect.com
M Zahoor, I Khan, A Zeb, MUK Sahibzada, S Naz… - Heliyon, 2021 - cell.com
… In the current research, three compounds viz., p-coumaric acid (V), 3,4 dimethoxy benzoic acid (VI), and 4-heptyloxy benzoic acid (VII) were isolated from the ethyl acetate fraction in …
Number of citations: 8 www.cell.com
DP Singh, AK Misra, KK Pandey, B Pal, N Kumar… - Journal of Molecular …, 2020 - Elsevier
Herein, we investigate a hydrogen-bonded liquid crystal compound, namely 4-(Heptyloxy) benzoic acid (7OBA), and its composites by dispersing Graphene and reduced graphene …
Number of citations: 14 www.sciencedirect.com
V Balasubramanian, VN Vijayakumar… - Brazilian Journal of …, 2023 - Springer
A linear double hydrogen bond ferroelectric liquid crystal (HBFLC) has been successfully synthesized from the mixture of DL-tartaric acid (DLTA) and 4-(heptyloxy) benzoic acid (7OBA). …
Number of citations: 2 link.springer.com
Y Tanaka, M Hitotsuyanagi, Y Shimura… - Die …, 1976 - Wiley Online Library
… crystalline state, and the polymerization of 4-methacryloyloxybenzoic acid in liquid crystalline solution was only studied in 4-cetyloxybenzoic acid' 2 9 1 3, and 4-heptyloxybenzoic acid'j)…
Number of citations: 18 onlinelibrary.wiley.com
K Gayathri, S Balamurugan, P Kannan - Journal of Chemical Sciences, 2011 - Springer
Liquid crystalline pendant polymeric complexes have been obtained by supramolecular assembly of two mesogenic components namely, poly[4-(10-acryloyloxydecyloxy)-4 ′ - …
Number of citations: 16 link.springer.com
Z Liu, J Han, J Zhang, Z Yu, T Li, S Zhang - Monatshefte für Chemie …, 2014 - Springer
A series of fluorinated benzoic acid–pyridine supramolecular liquid crystals and their non-fluorinated analogues were synthesized and studied by use of polarizing optical microscopy (…
Number of citations: 9 link.springer.com
F Ammar-Khodja, S Guermouche, MH Guermouche… - Chromatographia, 1999 - Springer
… In the last step, the phenol is esterified with the proper 4-substituted benzoic acid (4heptyloxy benzoic acid or 4-[2-(2-methoxyethoxy) ethoxy] benzoic acid) using dicyclohehyl …
Number of citations: 20 link.springer.com
Z Jamain, M Khairuddean, T Guan-Seng - RSC advances, 2020 - pubs.rsc.org
Nucleophilic substitution reaction between 4-hydroxybenzaldehyde and hexachlorocyclotriphosphazene, HCCP formed hexakis(4-formlyphenoxy)cyclotriphosphazene, 1. …
Number of citations: 17 pubs.rsc.org

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